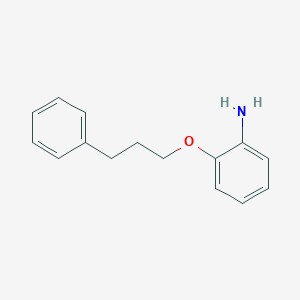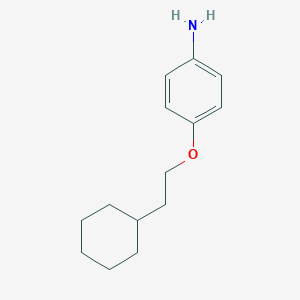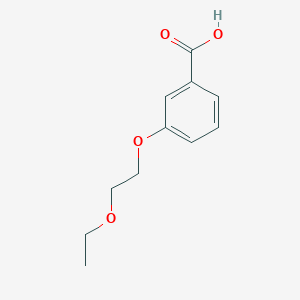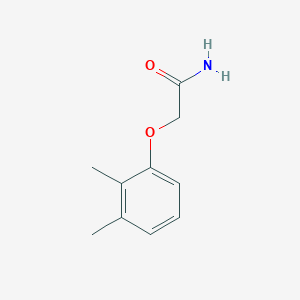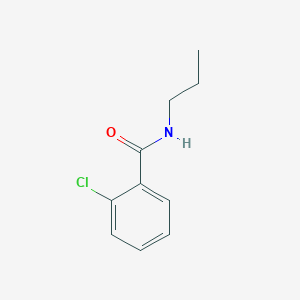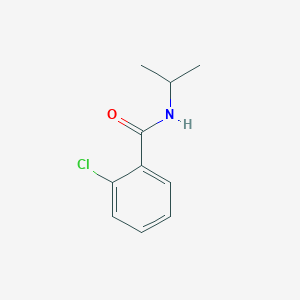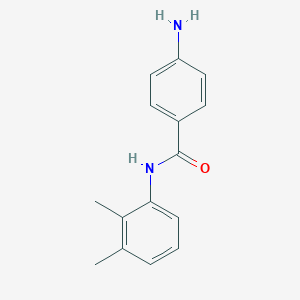
Bis(4-iodophenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-iodophenyl)methane, also known as 4,4'-dimethyldiphenylmethane, is a chemical compound that belongs to the family of diarylmethanes. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Bis(4-iodophenyl)methane is not fully understood, but it has been proposed that it acts by inducing oxidative stress and DNA damage in target cells. It has also been reported to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis or cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of bacterial and viral growth, the induction of apoptosis in cancer cells, and the modulation of immune responses. It has also been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bis(4-iodophenyl)methane in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of Bis(4-iodophenyl)methane in scientific research. One potential application is in the development of new antimicrobial agents, as it has been shown to exhibit potent activity against a range of bacterial and viral pathogens. Another direction is in the development of new anticancer drugs, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound could be used as a fluorescent probe for the detection of metal ions in biological systems, or as a ligand for the preparation of metal complexes with potential applications in catalysis or materials science.
Conclusion
This compound is a versatile and promising compound with potential applications in various scientific fields. Its unique properties and potential for drug discovery make it an important subject of research. Further studies are required to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and other fields.
Synthesemethoden
Bis(4-iodophenyl)methane can be synthesized through the reaction of 4-iodobenzyl chloride with benzene in the presence of a Lewis acid catalyst. The reaction proceeds through Friedel-Crafts alkylation, and the product is obtained in high yield and purity. Other methods of synthesis have also been reported, including the reaction of 4-iodobenzyl bromide with benzene in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Bis(4-iodophenyl)methane has been used in various scientific research applications, including the development of new materials, organic synthesis, and medicinal chemistry. It has been reported to exhibit potent antimicrobial, antiviral, and anticancer activities, making it a promising candidate for drug discovery. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Eigenschaften
| 23055-78-9 | |
Molekularformel |
C13H10I2 |
Molekulargewicht |
420.03 g/mol |
IUPAC-Name |
1-iodo-4-[(4-iodophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10I2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 |
InChI-Schlüssel |
AWNHELPYJJKYDP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)I)I |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)I)I |
| 23055-78-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


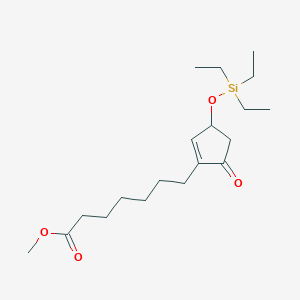


![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)
